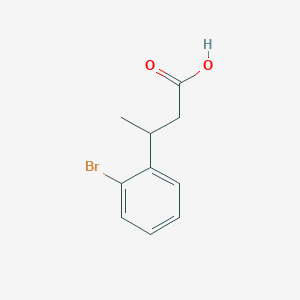

3-(2-Bromophenyl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis

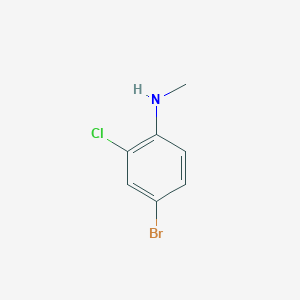

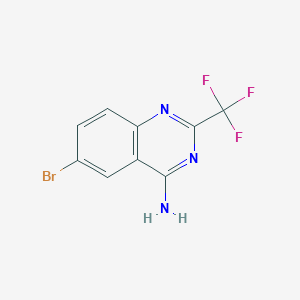

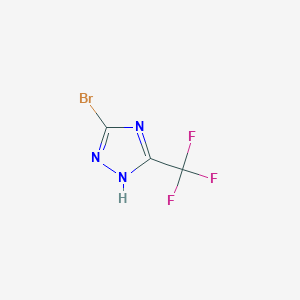

The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen

Synthesis of Brominated Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the challenges and solutions in synthesizing brominated organic compounds. This method may offer insights into synthesizing related brominated compounds, potentially including 3-(2-Bromophenyl)butanoic acid (Qiu et al., 2009).

Downstream Processing in Bioproduction

Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with a wide range of applications, can be related to processes involving similar compounds. The challenges in separation and purification might also apply to the production or research involving 3-(2-Bromophenyl)butanoic acid (Xiu & Zeng, 2008).

Anticancer Potential of Cinnamic Acid Derivatives

The review on cinnamic acid derivatives as anticancer agents may provide a foundational perspective on the exploration of similar compounds for medicinal applications. If 3-(2-Bromophenyl)butanoic acid shares functional groups or structural similarities with cinnamic acid derivatives, its potential in medicinal chemistry could be of interest (De, Baltas, & Bedos-Belval, 2011).

Phosphonic Acid Applications

The diverse applications of phosphonic acid in medicinal research, surface functionalization, and as bioactive molecules could offer a perspective on the functionalization and application potential of 3-(2-Bromophenyl)butanoic acid in various fields, including chemistry, biology, and medicine (Sevrain et al., 2017).

Levulinic Acid in Drug Synthesis

A review of levulinic acid, a biomass-derived compound used in drug synthesis, underscores the importance of sustainable sources and functional groups in pharmaceutical applications. This could be relevant if 3-(2-Bromophenyl)butanoic acid or its derivatives are explored for similar applications (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRPAZFPUTDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

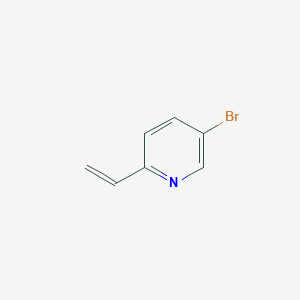

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)